1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose
1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose
Brand Name:
Vulcanchem
CAS No.:
17080-99-8
VCID:
VC0101884
InChI:
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1
SMILES:
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C13H18O9
Molecular Weight:
318.28 g/mol
1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose
CAS No.: 17080-99-8
Main Products
VCID: VC0101884
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol
CAS No. | 17080-99-8 |
---|---|
Product Name | 1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose |
Molecular Formula | C13H18O9 |
Molecular Weight | 318.28 g/mol |
IUPAC Name | [(3S,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
Standard InChI | InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
Standard InChIKey | MJOQJPYNENPSSS-RVMXOQNASA-N |
Isomeric SMILES | CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | 1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose |
PubChem Compound | 12907259 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume